3-Isocyanatopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-isocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c9-5-8-6-2-1-3-7-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVVSKCXWMEDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375184 | |

| Record name | 3-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15268-31-2 | |

| Record name | 3-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanatopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isocyanatopyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanatopyridine, a heterocyclic aromatic isocyanate, is a versatile reagent in organic synthesis, particularly valued in the development of novel therapeutic agents. Its unique structure, featuring a pyridine ring coupled with a highly reactive isocyanate group, allows for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its application in medicinal chemistry.

Chemical Structure and Identification

The structural representation of this compound provides fundamental insights into its chemical behavior. The pyridine ring, an electron-deficient aromatic system, influences the reactivity of the isocyanate moiety.

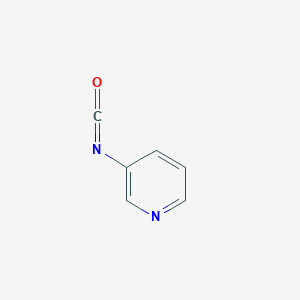

Caption: Chemical structure of this compound.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 15268-31-2[1] |

| Molecular Formula | C₆H₄N₂O[1] |

| SMILES | C1=CC(=CN=C1)N=C=O[1] |

| InChI Key | SHVVSKCXWMEDRW-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 120.11 g/mol | [1] |

| Boiling Point | 181.9 °C at 760 mmHg | iChemical |

| Density | 1.12 g/cm³ | iChemical |

| Flash Point | 63.8 °C | iChemical |

| Melting Point | Not available |

Reactivity and Synthetic Applications

The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of this compound's utility in organic synthesis.

Reaction with Nucleophiles: A General Workflow

The general reaction of this compound with nucleophiles, such as amines and alcohols, proceeds via nucleophilic addition to the central carbon of the isocyanate group. This leads to the formation of ureas and carbamates, respectively.

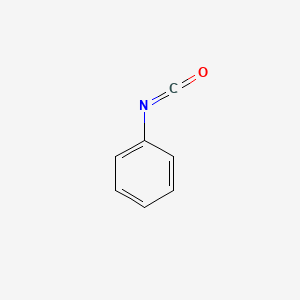

Caption: General reaction workflow of this compound.

Synthesis of Diarylurea Derivatives as IDH2 Inhibitors

A significant application of this compound is in the synthesis of diarylurea derivatives. These compounds have been investigated as potent and selective inhibitors of isocitrate dehydrogenase 2 (IDH2), a key enzyme in cellular metabolism whose mutations are implicated in various cancers. The synthesis typically involves the reaction of this compound with a substituted aniline.

Experimental Protocol: General Synthesis of N-(aryl)-N'-(pyridin-3-yl)urea Derivatives

A general procedure for the synthesis of diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate. The following is a representative protocol adapted for the synthesis of N-aryl-N'-(pyridin-3-yl)urea derivatives.

-

Materials:

-

Substituted aniline (1.0 eq)

-

This compound (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Triethylamine (optional, as a base)

-

-

Procedure:

-

To a solution of the substituted aniline in the anhydrous solvent, add this compound dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

If the aniline salt is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine.

-

¹³C NMR: The carbon NMR spectrum will display six signals. The carbon of the isocyanate group is expected to appear in the range of δ 120-130 ppm. The five carbons of the pyridine ring will have characteristic shifts, with the carbons adjacent to the nitrogen atom appearing at lower field.

-

FT-IR: The most prominent feature in the infrared spectrum will be a strong, sharp absorption band around 2250-2275 cm⁻¹ characteristic of the asymmetric stretching vibration of the -N=C=O group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 120. Fragmentation patterns would likely involve the loss of CO (m/z 92) and subsequent fragmentation of the pyridylnitrene radical cation.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. Its well-defined structure and predictable reactivity with nucleophiles make it a key component in the synthesis of complex molecules with important biological activities, particularly in the development of targeted cancer therapies. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and drug development.

References

In-depth Technical Guide to 3-Isocyanatopyridine: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isocyanatopyridine, a key reagent in the synthesis of biologically active compounds. This document details its chemical properties, experimental protocols for its use, and its application in the development of targeted cancer therapies, specifically as a precursor to diarylurea-based inhibitors of mutant isocitrate dehydrogenase 2 (IDH2).

Core Compound Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a reactive isocyanate functional group. This combination of an aromatic, nitrogen-containing heterocycle and a highly electrophilic isocyanate group makes it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 15268-31-2 | [1] |

| Molecular Formula | C6H4N2O | [2][3] |

| Molecular Weight | 120.11 g/mol | [2][3] |

| Alternate Names | 3-Pyridyl isocyanate | [3] |

Synthesis of Diarylurea-Based IDH2 Inhibitors: An Experimental Protocol

This compound is a critical starting material for the synthesis of a class of diarylurea derivatives that have shown promise as inhibitors of mutant IDH2, a key enzyme implicated in several cancers.[4] The general reaction involves the nucleophilic addition of an aromatic amine to the isocyanate group of this compound.

General Experimental Procedure for the Synthesis of N,N'-Diarylureas:

A solution of the desired aniline derivative (1 equivalent) in a suitable aprotic solvent, such as dimethyl sulfoxide (DMSO), is treated with this compound (1 equivalent). The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is quenched by the addition of water, and the resulting precipitate is collected by filtration. The crude product is then washed with appropriate solvents, such as dichloromethane (DCM) and ethyl acetate (EtOAc), to yield the purified diarylurea compound.[5]

Example Synthesis:

The synthesis of 1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-(pyridin-3-yl)urea would follow the general procedure above, starting with 6-(4-aminophenoxy)quinoxaline-2,3(1H,4H)-dione and this compound. The structure of the final product would be confirmed using analytical techniques such as 1H NMR, mass spectrometry, and FT-IR spectroscopy.[5]

Application in Drug Discovery: Targeting Mutant IDH2

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a therapeutic target in several cancers, including acute myeloid leukemia (AML).[6] Mutant IDH2 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite R(-)-2-hydroxyglutarate (2-HG).[6][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and impaired cellular differentiation, ultimately contributing to tumorigenesis.[6][7][8]

Diarylurea compounds derived from this compound have been investigated as allosteric inhibitors of mutant IDH2. These inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme and reduces the production of 2-HG.

Quantitative Structure-Activity Relationship (QSAR) Data

The development of potent diarylurea inhibitors often involves quantitative structure-activity relationship (QSAR) studies to understand how chemical structure influences biological activity. While specific QSAR data for this compound-derived IDH2 inhibitors is proprietary and found within specific research, general principles from studies on other diarylurea kinase inhibitors can be informative. For instance, modifications to the phenyl rings with hydrophobic groups like halogens or the introduction of larger aromatic systems such as a naphthyl group can enhance inhibitory activity by improving binding potency.[9]

The following table presents hypothetical, yet representative, data for a series of diarylurea inhibitors, illustrating the type of quantitative data generated in such studies.

| Compound | R Group on Aniline | IC50 (nM) against mutant IDH2 |

| 1 | -H | 150 |

| 2 | 4-Fluoro | 85 |

| 3 | 4-Chloro | 70 |

| 4 | 3-Trifluoromethyl | 45 |

| 5 | 4-Methoxy | 200 |

Visualizing the IDH2 Signaling Pathway and Inhibition

The following diagrams illustrate the biochemical pathway of mutant IDH2 and the mechanism of action of diarylurea inhibitors.

Caption: The metabolic pathway of wild-type and mutant IDH2 in the mitochondrion.

Caption: Workflow from synthesis to the therapeutic action of diarylurea IDH2 inhibitors.

References

- 1. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 15268-31-2 [chemicalbook.com]

- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Isocyanatopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-isocyanatopyridine (C₆H₄N₂O), a valuable reagent in synthetic chemistry and drug discovery. Due to the limited availability of published, collated experimental spectra for this specific compound, this document combines reported data with predicted values based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a reliable reference for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Properties

This compound, also known as 3-pyridyl isocyanate, is an aromatic compound containing a pyridine ring substituted with an isocyanate functional group at the 3-position.

Molecular Formula: C₆H₄N₂O[1] Molecular Weight: 120.11 g/mol [1] Exact Mass: 120.0324 g/mol [1] Boiling Point: 181.9 °C at 760 mmHg

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.6 - 8.8 | d | ~2.0 |

| H-4 | 7.9 - 8.1 | ddd | ~8.0, 2.5, 1.5 |

| H-5 | 7.3 - 7.5 | dd | ~8.0, 5.0 |

| H-6 | 8.5 - 8.7 | dd | ~5.0, 1.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 130 - 134 |

| C-4 | 123 - 127 |

| C-5 | 135 - 139 |

| C-6 | 147 - 151 |

| -NCO | 121 - 125 |

Infrared (IR) Spectroscopy

The most prominent and characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band of the isocyanate (-N=C=O) group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch | ~2270 | Strong, Sharp |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| C-N stretch | 1400 - 1300 | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group and fragmentation of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity |

| 120 | [M]⁺ | High |

| 92 | [M - CO]⁺ | Medium |

| 78 | [C₅H₄N]⁺ | High |

| 51 | [C₄H₃]⁺ | Medium |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two NaCl or KBr plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place it in a liquid IR cell.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Speed: 1 scan/second.

-

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 3-Isocyanatopyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isocyanatopyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its reactivity is dominated by the highly electrophilic isocyanate functional group, making it a versatile building block for the synthesis of a wide range of derivatives. The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive analysis of the chemical properties, core reactivity, and key reaction mechanisms of this compound. It details its primary reactions, including nucleophilic additions and cycloadditions, and provides generalized experimental protocols for the synthesis of ureas and carbamates. A significant focus is placed on its application in drug development, particularly in the synthesis of diarylurea derivatives that act as potent inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a critical enzyme implicated in several cancers.

Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| CAS Number | 15268-31-2 | [1] |

| Molecular Formula | C₆H₄N₂O | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 181.9 °C at 760 mmHg | |

| Density | 1.12 g/cm³ | |

| IR Absorption (N=C=O) | ~2250–2275 cm⁻¹ (strong, characteristic asymmetric stretch) | |

| ¹H NMR (Predicted) | δ 8.6-8.8 (m, 2H), δ 7.8-8.0 (m, 1H), δ 7.3-7.5 (m, 1H) ppm | |

| ¹³C NMR (Predicted) | δ 150-155 (C), δ 145-150 (C), δ 135-140 (C), δ 125-130 (C), δ 120-125 (C), δ 120-125 (C=O) ppm |

Core Reactivity and Electrophilicity

The chemical behavior of this compound is governed by two main structural features: the isocyanate functional group and the pyridine ring.

The Electrophilic Isocyanate Group

The isocyanate group (–N=C=O) is a cumulene system characterized by a highly electrophilic central carbon atom. This electrophilicity arises from the resonance delocalization of electron density onto the adjacent electronegative oxygen and nitrogen atoms. Consequently, it readily reacts with a wide variety of nucleophiles.[2] The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom.[3]

The general order of reactivity for uncatalyzed reactions with common nucleophiles is: Primary Aliphatic Amines > Primary Aromatic Amines > Secondary Amines > Alcohols ≈ Thiols > Water [4][5]

Influence of the 3-Pyridyl Moiety

The pyridine ring, being an electron-withdrawing aromatic system, influences the reactivity of the attached isocyanate group. The nitrogen atom in the ring exerts a -I (inductive) and -M (mesomeric) effect, which reduces the electron density across the ring and, by extension, on the isocyanate nitrogen. This inductive pull enhances the partial positive charge on the isocyanate carbon, making this compound more electrophilic and generally more reactive towards nucleophiles than its benzene analog, phenyl isocyanate.

Key Reaction Classes

Nucleophilic Addition Reactions

This is the most common and synthetically important class of reactions for this compound.

-

Reaction with Amines (Urea Formation): The reaction with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas.[6] This reaction is fundamental to the synthesis of many biologically active molecules.[7]

-

Reaction with Alcohols (Carbamate Formation): Alcohols react to form carbamates (urethanes). This reaction is generally slower than with amines and often requires heat or catalysis (e.g., by tertiary amines or organometallic compounds) to proceed at a practical rate.[2][8]

-

Reaction with Water (Amine Formation/Dimerization): this compound is sensitive to moisture. It reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield 3-aminopyridine and carbon dioxide.[2] The resulting 3-aminopyridine can then react with another molecule of this compound to form a disubstituted urea.

Table 2: Summary of Nucleophilic Addition Reactions

| Nucleophile (Nu-H) | Product Class | General Conditions | Relative Rate |

|---|---|---|---|

| Primary Amine | N,N'-Disubstituted Urea | Aprotic solvent (e.g., THF, Acetone), RT | Very Fast |

| Secondary Amine | N,N,N'-Trisubstituted Urea | Aprotic solvent, RT | Fast |

| Alcohol | Carbamate (Urethane) | Heat or catalyst (e.g., DBTDL, Et₃N) required | Moderate |

| Water | 3-Aminopyridine + CO₂ (then Urea) | Uncatalyzed, often an undesired side reaction | Slow |

| Thiol | Thiocarbamate | Catalyst often required | Slow |

[3+2] Cycloaddition Reactions

The N=C double bond of the isocyanate group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides, nitrile oxides, and N-oxides.[9][10] These reactions are a powerful tool for constructing five-membered heterocyclic rings. For instance, nitropyridyl isocyanates have been shown to react with azides to form tetrazolinones and with pyridine N-oxides to give substituted aminopyridines after rearrangement and decarboxylation.[11] This reactivity demonstrates the versatility of this compound beyond simple nucleophilic additions.

Application in Drug Discovery: Inhibition of Mutant IDH2

A critical application of this compound is in the synthesis of diarylurea derivatives that function as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2).[12]

The Role of Mutant IDH2 in Cancer

Isocitrate dehydrogenase (IDH) is a key enzyme in the citric acid cycle that normally converts isocitrate to α-ketoglutarate (α-KG).[13] In several cancers, including acute myeloid leukemia (AML) and gliomas, IDH2 acquires a gain-of-function mutation.[14][15] This mutant enzyme converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[16] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[17] This inhibition leads to widespread DNA and histone hypermethylation, which alters the epigenetic landscape, blocks cellular differentiation, and promotes tumorigenesis.[14][18]

Synthesis and Mechanism of Diarylurea Inhibitors

This compound is a key reagent for synthesizing diarylurea-based IDH2 inhibitors. In a typical synthesis, this compound is reacted with a substituted aniline to create the characteristic diarylurea scaffold. These small molecule inhibitors, such as Enasidenib (AG-221), are designed to bind allosterically to the mutant IDH2 enzyme.[19][20] By binding to the enzyme, they block its neomorphic activity, preventing the production of 2-HG.[17][21] The subsequent reduction in cellular 2-HG levels restores the function of α-KG-dependent dioxygenases, reverses the epigenetic block, and allows the cancerous cells to differentiate into mature, non-proliferating cells.[19]

References

- 1. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 15268-31-2 [chemicalbook.com]

- 13. Frontiers | Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]

- 18. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IDH1/IDH2 Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Isocyanatopyridine Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The 3-Isocyanatopyridine Scaffold

This compound is a versatile heterocyclic building block characterized by a pyridine ring substituted with a highly reactive isocyanate group at the 3-position. This functional group readily reacts with nucleophiles, most notably amines, to form stable urea derivatives. This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the synthesis of a diverse array of molecules with a wide range of biological activities. The pyridine ring itself is a common motif in many pharmaceuticals, offering favorable properties such as metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 15268-31-2 | [1] |

| Molecular Formula | C6H4N2O | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| Boiling Point | 182 °C | [1] |

| Density | 1.12 g/cm³ | [1] |

| Flash Point | 64 °C | [1] |

Synthesis of this compound Derivatives: Diaryl Ureas

The primary application of this compound in drug discovery is in the synthesis of diaryl urea derivatives. These compounds have shown significant promise as inhibitors of various protein kinases and enzymes involved in cancer progression. The general synthetic scheme involves the reaction of this compound with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-(pyridyl)-N'-(aryl) Ureas

This protocol outlines a general procedure for the synthesis of diaryl urea derivatives from this compound and an appropriate aniline.

Materials:

-

This compound

-

Substituted aniline

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

-

Purification system (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of this compound: To the stirred solution of the aniline, add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the aniline.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a precipitate forms, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexane).

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure diaryl urea derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Biological Activities and Therapeutic Applications

Derivatives of this compound, particularly diaryl ureas, have emerged as potent inhibitors of several key targets in oncology.

Inhibition of Isocitrate Dehydrogenase 2 (IDH2)

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are found in various cancers, including acute myeloid leukemia (AML). These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. 3-Pyridyl isocyanate is a key component in the preparation of diarylurea derivatives that act as inhibitors of mutant IDH2.[1]

Quantitative Data: IDH2 Inhibition

| Compound | Target | IC50 (nM) | Cell Line/Assay | Reference |

| Enasidenib (AG-221) | IDH2 R140Q | 40 | U87MG | |

| Analogs of Enasidenib | IDH2 R140Q | 10-100 | Enzyme Assay |

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Diaryl urea derivatives incorporating a pyridine moiety have been shown to be effective inhibitors of VEGFR-2.

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

| Compound ID | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |

| Sorafenib | VEGFR-2 | 0.09 | HepG2 | 5.47 | [2] |

| Compound 8e | VEGFR-2 | 3.93 | MCF-7 | 0.22 (48h) | |

| Compound 8n | VEGFR-2 | - | MCF-7 | 1.88 (48h) | |

| Compound 10 | VEGFR-2 | 0.12 | HepG2 | 4.25 | [2] |

| Compound 9 | VEGFR-2 | - | HepG2 | 4.68 | [2] |

| Compound 8 | VEGFR-2 | - | HepG2 | 4.34 | [2] |

| Compound 15 | VEGFR-2 | - | HepG2 | 6.37 | [2] |

Signaling Pathways Modulated by this compound Derivatives

The anticancer effects of this compound derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by diaryl urea derivatives blocks the downstream signaling cascade, leading to a reduction in angiogenesis.

References

- 1. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K-Independent AKT Activation in Cancers: A Treasure Trove for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Isocyanatopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 3-isocyanatopyridine, with a specific focus on its solubility in various solvents and its stability under different environmental conditions. This information is critical for the handling, storage, and application of this versatile reagent in research and drug development.

Introduction to this compound

This compound (CAS No. 15268-3-2) is a heterocyclic aromatic compound incorporating a highly reactive isocyanate functional group.[1] Its unique structure, combining the aromaticity of a pyridine ring with the electrophilicity of the isocyanate, makes it a valuable building block in organic synthesis. It is particularly utilized in the preparation of diarylurea derivatives, which have shown potential as inhibitors of enzymes such as IDH2, a target in cancer therapy.[2] Understanding its solubility and stability is paramount for its effective use as an intermediate in multi-step syntheses and for ensuring the integrity of resulting products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling and for predicting its behavior in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄N₂O | [1][2] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| Boiling Point | 181.9 °C at 760 mmHg | [3][4] |

| Density | 1.12 g/cm³ | [3][4] |

| Flash Point | 63.8 °C | [3][4] |

| LogP | 1.04890 | [3] |

| Physical Appearance | Clear solution | [3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the public literature. However, based on its structure and general principles of solubility ("like dissolves like"), a qualitative profile can be inferred.[5] The presence of the polar pyridine ring and the highly polar isocyanate group suggests solubility in a range of organic solvents.

| Solvent Type | Examples | Expected Solubility of this compound | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of this compound without reacting with the isocyanate. |

| Ethers | THF, Diethyl ether | Moderate to High | Ethers are good solvents for a wide range of organic compounds and are relatively unreactive towards isocyanates under ambient conditions. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are capable of dissolving a wide array of organic molecules and are chemically compatible. |

| Aromatic | Toluene, Benzene | Moderate | The pyridine ring will have favorable π-π stacking interactions with aromatic solvents. |

| Polar Protic | Water, Alcohols (e.g., Ethanol) | Soluble, but Reactive | While likely soluble due to hydrogen bonding potential, these solvents will react with the isocyanate group, leading to degradation.[3][6] |

| Non-polar Alkanes | Hexane, Heptane | Low | The overall polarity of this compound is too high for significant solubility in non-polar aliphatic solvents. |

Note: The term "soluble" is used here in a general sense. It is crucial to experimentally determine the quantitative solubility for any specific application.

Stability and Reactivity

The stability of this compound is primarily dictated by the high reactivity of the isocyanate (-N=C=O) functional group. Isocyanates are electrophilic and readily react with a variety of nucleophiles.[6]

Key Stability Considerations:

-

Hydrolysis: this compound is highly susceptible to hydrolysis. In the presence of water, it will react to form an unstable carbamic acid intermediate, which then decomposes to 3-aminopyridine and carbon dioxide.[7] This reaction is often rapid and is a primary degradation pathway. Therefore, the compound must be stored under anhydrous conditions.[3]

-

Reaction with Alcohols and Amines: Alcohols react with the isocyanate to form carbamates (urethanes), while primary and secondary amines react to form ureas.[6][8] These reactions are typically fast and are the basis for its use in synthesis.

-

Polymerization: In the absence of a suitable nucleophile, isocyanates can undergo self-polymerization, particularly at elevated temperatures or in the presence of certain catalysts.

-

Thermal Stability: While it has a defined boiling point, prolonged heating can lead to decomposition or polymerization. It should be stored in a cool environment.[3]

-

Atmospheric Stability: The pyridine ring itself is relatively stable but can be susceptible to attack by highly reactive species like atomic oxygen and nitrogen, which is a consideration in certain atmospheric or plasma-based processes.[9]

Due to its reactivity, this compound is classified as a hazardous substance, being harmful if swallowed and causing skin and eye irritation.[1][10] Appropriate personal protective equipment should be used during handling.

Experimental Protocols

This protocol provides a general method for assessing the solubility of this compound in various solvents at ambient temperature.

Materials:

-

This compound

-

A selection of anhydrous solvents (e.g., Toluene, THF, Acetonitrile, Dichloromethane)

-

Small, dry glass vials with screw caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Add a pre-weighed amount (e.g., 10 mg) of this compound to a dry vial.

-

Add the selected solvent in small, measured increments (e.g., 100 µL).

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

Continue adding solvent until the solid is completely dissolved.

-

Record the total volume of solvent required to dissolve the compound.

-

Calculate the approximate solubility in mg/mL or mol/L.

-

Repeat for each solvent of interest.

Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.

This method, adapted from standard procedures for determining isocyanate content, can be used to assess the stability of this compound over time or after exposure to specific conditions.[11][12][13] The principle involves reacting the isocyanate with an excess of a standard solution of di-n-butylamine and then back-titrating the unreacted amine with a standard acid.

Reagents:

-

Anhydrous toluene

-

Di-n-butylamine solution in toluene (e.g., 0.1 N, standardized)

-

Standardized hydrochloric acid solution (e.g., 0.1 N HCl in isopropanol)

-

Isopropanol

-

Bromophenol blue indicator

Procedure:

-

Accurately weigh a sample of this compound (e.g., 0.1-0.2 g) into a dry 250 mL Erlenmeyer flask.

-

Add 20 mL of anhydrous toluene to dissolve the sample.

-

Using a volumetric pipette, add exactly 25.00 mL of the standardized di-n-butylamine solution to the flask. Stopper the flask, swirl, and let it stand for 15 minutes at room temperature to allow the reaction to complete.

-

Prepare a blank by pipetting 25.00 mL of the same di-n-butylamine solution into another flask containing 20 mL of anhydrous toluene.

-

To both the sample and blank flasks, add 100 mL of isopropanol and a few drops of bromophenol blue indicator.

-

Titrate both the sample and the blank with the standardized HCl solution until the color changes from blue to yellow.

-

Record the volumes of HCl used for the sample (V_sample) and the blank (V_blank).

Calculation: The %NCO content is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:

-

V_blank = volume of HCl for blank titration (mL)

-

V_sample = volume of HCl for sample titration (mL)

-

N_HCl = normality of the HCl solution

-

4.202 = milliequivalent weight of the NCO group x 100

-

W_sample = weight of the sample (g)

By analyzing samples stored under different conditions (e.g., varying temperature, humidity, time), the stability can be quantitatively assessed.

Visualized Workflows and Mechanisms

Caption: A flowchart illustrating the key steps for determining the solubility of this compound.

Caption: The reaction pathway for the nucleophilic addition to the isocyanate group of this compound.

References

- 1. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15268-31-2 [chemicalbook.com]

- 3. This compound, CasNo.15268-31-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 4. Pyridine-3-isocyanate, CAS No. 15268-31-2 - iChemical [ichemical.com]

- 5. Khan Academy [khanacademy.org]

- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 7. quora.com [quora.com]

- 8. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. AGU Fall Meeting 2020 [agu.confex.com]

- 10. 2-Isocyanatopyridine | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hiranuma.com [hiranuma.com]

- 12. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]

- 13. lcms.cz [lcms.cz]

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Isocyanatopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions necessary for 3-Isocyanatopyridine (CAS No. 15268-31-2). Due to its hazardous properties, strict adherence to these guidelines is essential to ensure a safe laboratory environment. This document synthesizes information from safety data sheets and chemical databases to provide a core resource for professionals working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary routes of exposure include inhalation, skin contact, and eye contact. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | 2A / 2 | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity (single exposure); Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1][2][3] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin (Reported by a minority of notifiers)[2] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled (Reported by a minority of notifiers)[2] |

Signal Word: Warning[1]

Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

-

It is also identified as a lachrymator.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₄N₂O |

| Molecular Weight | 120.11 g/mol [2] |

| Appearance | Light yellow solid |

| Melting Point/Range | 47 - 51 °C / 116.6 - 123.8 °F |

| Boiling Point/Range | 201 °C / 393.8 °F @ 760 mmHg |

| Flash Point | 84 °C / 183.2 °F[4] |

| Vapor Pressure | 0.296 mmHg @ 25 °C |

| Specific Gravity | 1.159 |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for minimizing exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Showers and eyewash stations must be readily available.[1]

Personal Protective Equipment: A comprehensive PPE strategy is the first line of defense.[5]

| PPE Type | Specification |

| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] |

| Skin Protection | Gloves: Wear protective, chemical-resistant gloves (e.g., nitrile or butyl rubber).[6] Body: Wear a protective lab coat or disposable coveralls.[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1] For high concentrations, a positive-pressure supplied-air respirator may be required.[1][6] |

| Footwear | Closed-toe shoes are mandatory.[5] |

Safe Handling and Storage

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1][4]

-

Avoid contact with skin and eyes.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4]

-

Store at 4°C for long-term stability.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][8]

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[5][9] |

| Skin Contact | Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Clean mouth with water and call a poison center or doctor if you feel unwell.[1][4] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]

-

Hazardous Combustion Products: Carbon oxides and Nitrogen oxides (NOx).[1]

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.[5]

-

Wear full personal protective equipment, including respiratory protection.[5]

-

Prevent further leakage or spillage if safe to do so.[1]

-

For solid spills, cover with a plastic sheet to minimize spreading.[1] Take up mechanically and place in appropriate containers for disposal.[1] Avoid creating dust.[1]

-

For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal in a designated hazardous waste container.[5][10]

-

Clean the contaminated surface thoroughly.[1]

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed.[2] Data on dermal and inhalation toxicity are limited but suggest potential harm.[2] No specific LD50 or LC50 data is readily available in the provided search results.

-

Stability: The chemical is stable under recommended storage conditions.[1]

-

Reactivity: No hazardous reactions are expected under normal processing.[1] However, it is incompatible with strong oxidizing agents and strong acids.[1]

-

Ecotoxicity: May cause long-lasting harmful effects to aquatic life.[1]

Diagrams

Caption: Workflow for Safely Handling this compound.

Caption: First Aid Response Logic for this compound Exposure.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermochemical Properties of 3-Pyridyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-pyridyl isocyanate. Due to a lack of extensive experimental data in publicly available literature, this document outlines the established experimental and computational methodologies that are applied to determine these crucial parameters. It serves as a foundational resource for researchers, enabling them to either conduct the necessary experiments or computational analyses to obtain the standard enthalpy of formation, entropy, and heat capacity. This guide is structured to provide actionable protocols and a robust theoretical framework for understanding the thermochemistry of this important reagent in pharmaceutical and materials science.

Introduction

3-Pyridyl isocyanate is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its reactivity, driven by the isocyanate group, allows for the formation of urea, urethane, and other derivatives, making it a versatile reagent. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is critical for process safety, reaction optimization, and the computational modeling of reaction mechanisms and kinetics.

This guide addresses the current gap in available experimental thermochemical data for 3-pyridyl isocyanate by presenting detailed experimental protocols and a computational workflow to determine these properties.

Physicochemical and Thermochemical Data

Table 1: Physicochemical Properties of 3-Pyridyl Isocyanate and Related Compounds

| Property | 3-Pyridyl Isocyanate | Pyridine |

| Molecular Formula | C6H4N2O[1][2] | C5H5N[4] |

| Molecular Weight | 120.11 g/mol [1][2] | 79.10 g/mol [4] |

| Appearance | Solid | Liquid |

| Boiling Point | 182 °C[2] | 115 °C |

| Standard Enthalpy of Formation (liquid, 298.15 K) | Not available | 100.2 kJ/mol |

| Standard Molar Entropy (liquid, 298.15 K) | Not available | 177.4 J/mol·K |

| Heat Capacity (liquid, Cp) | Not available | 133.1 J/mol·K |

Experimental Protocols for Thermochemical Characterization

To determine the thermochemical properties of 3-pyridyl isocyanate, a series of well-established experimental techniques can be employed. The following sections detail the methodologies for these key experiments.

Synthesis and Purification

A reliable synthesis and rigorous purification of 3-pyridyl isocyanate are prerequisites for accurate thermochemical measurements.

-

Synthesis: 3-Pyridyl isocyanate is typically synthesized from 3-aminopyridine. A common method involves the phosgenation of 3-aminopyridine or its hydrochloride salt in an inert solvent.[5]

-

Purification: The crude product is often purified by distillation.[5][6] Given the reactivity of the isocyanate group, distillation should be performed under reduced pressure and with care to avoid polymerization or reaction with atmospheric moisture. Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities may include unreacted starting materials, solvent residues, and hydrolysis or polymerization byproducts.

Combustion Calorimetry for Enthalpy of Formation

Constant-volume combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.

Methodology:

-

Sample Preparation: A precisely weighed pellet of solid 3-pyridyl isocyanate is placed in a crucible within a bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Bomb Preparation: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm. A small, measured amount of water is added to the bomb to ensure that the final combustion products are in their standard states.

-

Combustion: The sample is ignited via a fuse wire. The temperature change of the surrounding water bath is meticulously recorded.

-

Data Analysis: The heat released during the combustion (q_reaction) is calculated from the temperature change and the heat capacity of the calorimeter (C_calorimeter), which is determined separately using a standard substance like benzoic acid.[7] The energy of combustion (ΔcU°) is then determined.

-

Correction to Standard State: Corrections are made for the heat of formation of nitric acid (from the nitrogen in the sample) and any unburned carbon. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and N2).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile technique for measuring heat capacity and the enthalpies of phase transitions.[8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 3-pyridyl isocyanate (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

-

Phase Transition Analysis: Endothermic peaks in the DSC thermogram correspond to phase transitions such as melting. The temperature at the peak maximum is the transition temperature, and the integral of the peak provides the enthalpy of the transition (e.g., enthalpy of fusion).

Knudsen Effusion for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is used to determine the vapor pressure of solids and liquids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be derived.

Methodology:

-

Apparatus: The sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area. This cell is placed in a high-vacuum chamber.

-

Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured as a function of temperature. This can be done gravimetrically or by using a mass spectrometer to detect the effusing vapor.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2πRT / M) where Δm is the mass loss, A is the orifice area, t is the time, R is the gas constant, T is the temperature, and M is the molar mass.

-

Enthalpy of Sublimation/Vaporization: The enthalpy of sublimation (ΔsubH) or vaporization (ΔvapH) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Chemistry Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules. Density Functional Theory (DFT) is a widely used method for such calculations.[8][9]

Calculation of Enthalpy of Formation

A common and accurate approach involves the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This helps in the cancellation of systematic errors in the quantum chemical calculations.

Computational Protocol:

-

Geometry Optimization and Frequency Calculation:

-

The 3D structure of 3-pyridyl isocyanate is optimized using a DFT method, for example, B3LYP with the 6-311++G** basis set.[9][10]

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Isodesmic Reaction Design:

-

A suitable isodesmic reaction is designed. For 3-pyridyl isocyanate, a possible reaction is: 3-pyridyl isocyanate + Benzene → Pyridine + Phenyl isocyanate

-

-

Energy Calculations:

-

The total electronic energies (including ZPVE and thermal corrections) of all species in the isodesmic reaction (3-pyridyl isocyanate, benzene, pyridine, and phenyl isocyanate) are calculated at the same level of theory.

-

-

Enthalpy of Reaction Calculation:

-

The enthalpy of the isodesmic reaction (ΔH_reaction) is calculated as: ΔH_reaction = [E(Pyridine) + E(Phenyl isocyanate)] - [E(3-pyridyl isocyanate) + E(Benzene)]

-

-

Enthalpy of Formation Calculation:

-

The enthalpy of formation of 3-pyridyl isocyanate is then calculated using the known experimental enthalpies of formation of the other species in the reaction: ΔfH°(3-pyridyl isocyanate) = [ΔfH°(Pyridine) + ΔfH°(Phenyl isocyanate)] - ΔfH°(Benzene) - ΔH_reaction

-

Calculation of Entropy and Heat Capacity

The standard molar entropy (S°) and heat capacity (Cp) can be calculated from the vibrational frequencies and rotational constants obtained from the geometry optimization and frequency calculations. These calculations are typically performed by standard quantum chemistry software packages based on statistical mechanics principles.

Visualizations

Experimental Workflow for Thermochemical Data Acquisition

Caption: Experimental workflow for determining the thermochemical properties of 3-pyridyl isocyanate.

Logical Flow for Computational Enthalpy of Formation

Caption: Computational workflow for determining the enthalpy of formation using an isodesmic reaction scheme.

Conclusion

The thermochemical properties of 3-pyridyl isocyanate are essential for its safe and effective use in research and development. While direct experimental data is currently scarce, this guide provides detailed, actionable protocols for determining the standard enthalpy of formation, entropy, and heat capacity through established experimental techniques. Furthermore, a robust computational workflow is presented as a reliable alternative for obtaining these crucial parameters. By following the methodologies outlined herein, researchers and drug development professionals can acquire the necessary data to advance their work with this important chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. 3-ISOCYANATOPYRIDINE | 15268-31-2 [chemicalbook.com]

- 3. This compound | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine [webbook.nist.gov]

- 5. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 6. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 7. Isocyanate emission from PUR adhesives: influence of temperature, monomer content, and curing mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles [mdpi.com]

- 10. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Diarylureas using 3-Isocyanatopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylureas are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. This structural motif is a key pharmacophore in a variety of therapeutic agents, exhibiting anticancer, antimicrobial, and antiviral properties.[1][2][3] The urea linkage, with its hydrogen bond donor and acceptor capabilities, facilitates strong interactions with biological targets, particularly protein kinases.[4] Consequently, many diarylurea derivatives have been developed as potent kinase inhibitors for the treatment of various cancers.[5][6][7]

This document provides detailed protocols for the synthesis of novel diarylureas utilizing 3-isocyanatopyridine as a key building block. The reaction of this compound with a range of substituted anilines offers a straightforward and efficient method to generate a library of 1-(pyridin-3-yl)-3-arylureas. These compounds are of particular interest as potential inhibitors of key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other receptor tyrosine kinases.[5][8]

Applications in Drug Discovery

Diarylureas incorporating a pyridine ring are prominent in the development of targeted cancer therapies. The pyridine moiety can engage in additional hydrogen bonding or other interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity.

Key Applications:

-

Kinase Inhibition: Many diarylureas derived from this compound function as inhibitors of various protein kinases, including VEGFR-2, which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[5][8] By blocking the activity of VEGFR-2, these compounds can inhibit tumor growth and metastasis.

-

Anticancer Agents: As a result of their kinase inhibitory activity, these compounds have shown significant antiproliferative effects against a range of human cancer cell lines.[1][2][4][6]

-

Antimicrobial and Antiviral Agents: The diarylurea scaffold has also been explored for its potential in developing new antimicrobial and antiviral drugs.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway inhibited by these diarylureas and the experimental workflow for their synthesis and evaluation.

Caption: Inhibition of the VEGFR-2 signaling cascade by 1-(pyridin-3-yl)-3-arylureas.

Caption: General workflow for the synthesis and biological evaluation of diarylureas.

Experimental Protocols

Materials and Methods

-

Reagents: this compound, various substituted anilines, anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF)), and deuterated solvents for NMR analysis were obtained from commercial suppliers and used without further purification unless otherwise noted.

-

Instrumentation: Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 or 500 MHz spectrometer. Mass spectra (MS) were obtained using an electrospray ionization (ESI) source. Melting points were determined using a standard melting point apparatus.

General Protocol for the Synthesis of 1-(Pyridin-3-yl)-3-arylureas

This protocol is a generalized procedure based on common methodologies for the synthesis of diarylureas.[4][6]

-

Reaction Setup: To a solution of the appropriately substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).

-

Product Isolation: Upon completion, if a precipitate has formed, collect the solid product by filtration. Wash the solid with cold DCM and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure diarylurea derivative.

-

Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Data Presentation

The following tables summarize the synthesized compounds and their biological activities as reported in the literature.

Table 1: Synthesis of 1-(Pyridin-3-yl)-3-arylureas

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 1a | 4-Chloro-3-(trifluoromethyl)phenyl | 7i: Not specified | Not specified |

| 1b | 4-Methoxyphenyl | 8g: Not specified | Not specified |

| 1c | 3-Methoxyphenyl | 8f: Not specified | Not specified |

| 1d | 4-Fluorophenyl | Not specified | Not specified |

| 1e | 2,4-Dichlorophenyl | Not specified | Not specified |

Table 2: In Vitro Biological Activity of Pyridine-Containing Diarylureas

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| 7i ¹ | A549 (Lung Carcinoma) | 1.53 ± 0.46 | [4] |

| HCT-116 (Colon Carcinoma) | 1.11 ± 0.34 | [4] | |

| PC-3 (Prostate Cancer) | 1.98 ± 1.27 | [4] | |

| 8e ² | MCF-7 (Breast Cancer) | 0.22 (48h) / 0.11 (72h) | [2] |

| 8n ² | MCF-7 (Breast Cancer) | 1.88 (48h) / 0.80 (72h) | [2] |

| 5a ³ | KDR (VEGFR-2) Kinase | 0.0689 | [5] |

¹ Structure: 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea ² Structures contain a 2-methylpyridin-3-yl core. ³ Structure: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea

Conclusion

The synthesis of diarylureas using this compound provides a versatile and efficient route to a wide range of potentially bioactive molecules. The straightforward reaction of this compound with various anilines allows for the generation of diverse libraries for screening in drug discovery programs. The resulting 1-(pyridin-3-yl)-3-arylureas have demonstrated significant potential as anticancer agents, particularly as inhibitors of protein kinases involved in crucial cancer-related signaling pathways. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of this scaffold holds promise for the discovery of novel and effective therapeutic agents.

References

- 1. [PDF] Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: 3-Isocyanatopyridine as a Versatile Building Block for Kinase Inhibitors

Introduction

3-Isocyanatopyridine is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility stems from the reactive isocyanate group, which readily forms stable urea linkages with primary and secondary amines, and the inherent properties of the pyridine ring. The pyridine scaffold is considered a "privileged" structure in drug discovery, as it is present in numerous FDA-approved drugs.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding within the ATP-binding site of many kinases.[1][2]

The urea moiety formed from the isocyanate group is also critical for inhibitory activity, often participating in multiple hydrogen bond interactions with the kinase active site, thereby anchoring the inhibitor.[3] This combination of a hydrogen-bonding pyridine ring and a robust urea linker allows for the creation of potent and selective kinase inhibitors. A prominent example of a drug featuring a bi-aryl urea structure is Sorafenib, which targets multiple kinases involved in tumor progression and angiogenesis, such as RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5]

Key Kinase Targets and Structure-Activity Relationships (SAR)

Derivatives of this compound can be tailored to inhibit a wide range of kinases by modifying the amine coupling partner. The pyridine core often serves to interact with the hinge region of the kinase, which is the flexible loop connecting the N- and C-lobes of the enzyme.[1][6]

-

RAF/MEK/ERK Pathway: Inhibitors like Sorafenib target C-RAF and B-RAF, key kinases in the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.[4] The urea linkage is essential for binding, and the pyridine ring can form critical interactions within the ATP pocket.

-

VEGFRs: Vascular Endothelial Growth Factor Receptors are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth.[4] Pyridine-urea compounds have demonstrated potent inhibition of VEGFR-2.[4][7]

-

PIM Kinases: PIM kinases are a family of serine/threonine kinases implicated in cell survival and proliferation in cancers like prostate cancer and leukemia. Pyridine-based compounds have been developed as potent PIM-1 inhibitors.[1][8]

-

Vaccinia-Related Kinases (VRKs): VRK1 and VRK2 are involved in cell division and have been associated with various cancers and neurological disorders.[6][9] Aminopyridine scaffolds have served as a basis for developing selective inhibitors against these kinases.[6][9]

The general structure of a kinase inhibitor derived from this compound allows for extensive SAR exploration. The amine component can be varied to target different sub-pockets within the kinase active site, thereby modulating potency and selectivity.

Caption: General structure of a 3-pyridyl urea inhibitor interacting with a kinase active site.

Quantitative Data Summary

The following tables summarize the in vitro potency (IC50) of various kinase inhibitors that utilize a pyridine-urea or structurally related aminopyridine core, demonstrating the effectiveness of this scaffold against different kinase targets.

Table 1: Pyridine-Based PIM-1 and VRK1 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 12 | PIM-1 | 14.3 | [8] |

| 6 | PIM-1 | 19.4 | [1] |

| 13 | PIM-1 | 19.8 | [1] |

| 26 | VRK1 | 150 | [1][9] |

| 5 | VRK1 | 260 |[1] |

Table 2: Sorafenib and Related Compounds against Angiogenic Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Sorafenib | C-RAF | 6 | [3] |

| Sorafenib | VEGFR-2 | 90 | [10] |

| t-CUPM (4) | C-RAF | ~10 | [4] |

| t-CUPM (4) | VEGFR-2 | ~20 |[4] |

Featured Signaling Pathway: RAF/MEK/ERK Pathway

Many inhibitors derived from this compound target kinases within the RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by RAF inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.

Caption: Overall workflow for the synthesis and evaluation of a kinase inhibitor.

Protocol 1: Synthesis of a 3-Pyridyl Urea-Based Kinase Inhibitor

This protocol describes a general method for synthesizing N,N'-disubstituted ureas from this compound and a suitable amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., 4-aminophenol, aniline derivative) (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the selected amine (1.0 eq). Dissolve the amine in anhydrous DCM or THF.

-

Addition of Isocyanate: While stirring at room temperature (or 0 °C if the reaction is highly exothermic), slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-18 hours.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-